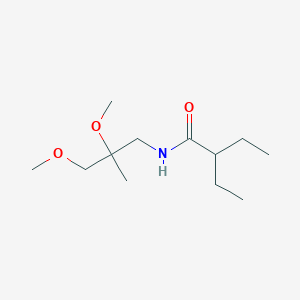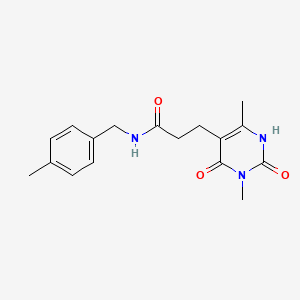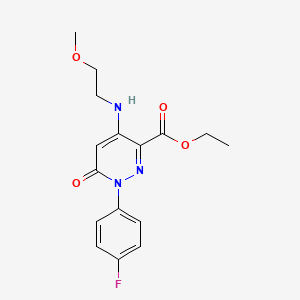
4-(Phenylcarbamoyl)piperazine-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylcarbamoyl)piperazine-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity balance, making them valuable in various scientific and industrial applications . The structure of this compound includes a piperazine ring, a phenylcarbamoyl group, and a sulfonyl fluoride group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylcarbamoyl)piperazine-1-sulfonyl fluoride can be achieved through a multi-step process involving the formation of the piperazine ring and subsequent functionalization with the phenylcarbamoyl and sulfonyl fluoride groups. The final step involves the conversion of the sulfonyl chloride intermediate to the sulfonyl fluoride using a chlorine-fluorine exchange reaction in the presence of potassium fluoride or potassium hydrogen difluoride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available and cost-effective reagents. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Phenylcarbamoyl)piperazine-1-sulfonyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The sulfonyl fluoride group is particularly reactive towards nucleophiles, making it a key site for substitution reactions .
Common Reagents and Conditions: Common reagents used in reactions with this compound include potassium fluoride, potassium hydrogen difluoride, and various nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and the use of phase transfer catalysts to enhance reactivity .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with thiols can produce sulfonyl thiolates .
Aplicaciones Científicas De Investigación
4-(Phenylcarbamoyl)piperazine-1-sulfonyl fluoride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a covalent probe for targeting specific amino acid residues in proteins, making it valuable for studying enzyme mechanisms and developing protease inhibitors . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and diagnostic tools .
Mecanismo De Acción
The mechanism of action of 4-(Phenylcarbamoyl)piperazine-1-sulfonyl fluoride involves its reactivity with nucleophilic amino acid residues in proteins. The sulfonyl fluoride group forms a covalent bond with the nucleophilic site, leading to the inactivation of the target protein. This mechanism is particularly useful for studying enzyme activity and developing enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 4-(Phenylcarbamoyl)piperazine-1-sulfonyl fluoride include other sulfonyl fluorides such as 2-nitrobenzenesulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride . These compounds share the sulfonyl fluoride functional group but differ in their specific substituents and overall structure.
Uniqueness: What sets this compound apart from other sulfonyl fluorides is its unique combination of the piperazine ring and phenylcarbamoyl group. This combination imparts distinct chemical properties and reactivity, making it particularly valuable for specific applications in chemical biology and pharmaceutical research .
Propiedades
IUPAC Name |
4-(phenylcarbamoyl)piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O3S/c12-19(17,18)15-8-6-14(7-9-15)11(16)13-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARNHCSXJPCJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-Dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B2602618.png)
![1-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-4-[(1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2602619.png)
![Ethyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2602621.png)
![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B2602622.png)
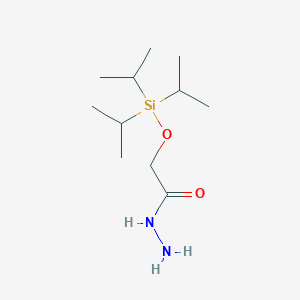
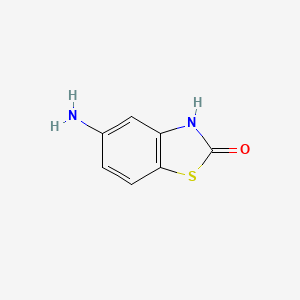
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B2602626.png)
![2-ethyl-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]butan-1-one](/img/structure/B2602630.png)
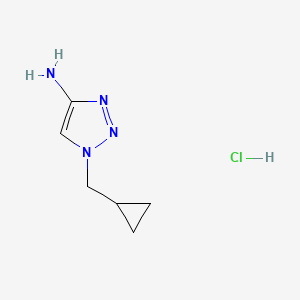
![N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2602632.png)
